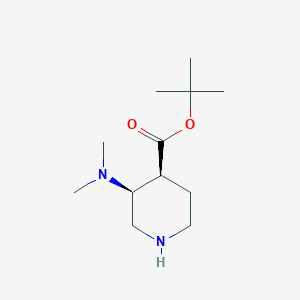

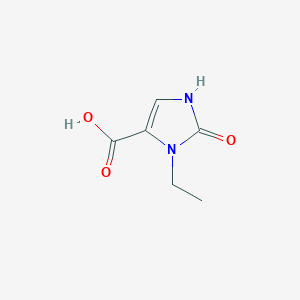

![molecular formula C25H26N2O5 B2570317 1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-28-0](/img/structure/B2570317.png)

1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .

Synthesis Analysis

Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of pyrrole compounds can be complex and varies based on the substituents attached to the pyrrole ring .Chemical Reactions Analysis

Pyrrole compounds undergo various chemical reactions. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole compounds depend on their specific structure. For instance, the compound “3-(4-Methoxyphenyl)-2-propyn-1-ol” has a molecular formula of C10H10O2 and an average mass of 162.185 Da .Aplicaciones Científicas De Investigación

Organic Synthesis Methodologies

One-Pot Construction Methods

An efficient method for constructing 1H-naphtho[2,3-c]pyran-5,10-diones, which share structural similarities with the compound , has been developed. This method involves a tandem conjugate addition–cyclization sequence, demonstrating the utility in synthesizing pyranonaphthoquinone antibiotics (Kobayashi et al., 2001).

Materials Science Applications

Electron Transport Layer in Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte, incorporating a diketopyrrolopyrrole (DPP) backbone, was synthesized for use as an electron transport layer in inverted polymer solar cells. This material demonstrates high conductivity and electron mobility, highlighting the potential of similar compounds in optoelectronic devices (Hu et al., 2015).

Heterocyclic Chemistry and Novel Compounds Synthesis

Heterocyclic Compounds Synthesis

Research has led to the synthesis of new heterocyclic compounds, such as azuleno[1,2-b]pyrrole and its furan analogues. These findings open avenues for exploring the synthetic versatility and potential applications of complex heterocyclic frameworks in pharmaceuticals and materials science (Fujimori et al., 1986).

Polyesteramides with Pendant Functional Groups

The synthesis of polyesteramides with protected pendant functional groups from morpholine-2,5-dione derivatives illustrates the application of similar compounds in developing polymers with specific functionalities, potentially useful in biodegradable materials (Veld et al., 1992).

Optoelectronic Material Development

Symmetrically substituted diketopyrrolopyrrole derivatives were synthesized under mild conditions. Their optical properties suggest potential applications in organic optoelectronic materials, indicating the relevance of exploring the electronic properties of related compounds (Zhang et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c1-16-6-7-20-19(14-16)23(28)21-22(17-4-3-5-18(15-17)30-2)27(25(29)24(21)32-20)9-8-26-10-12-31-13-11-26/h3-7,14-15,22H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRXAKLMGCQRCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

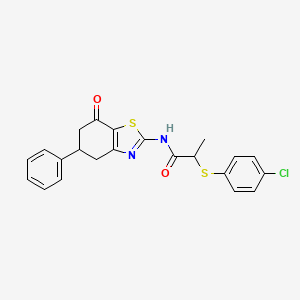

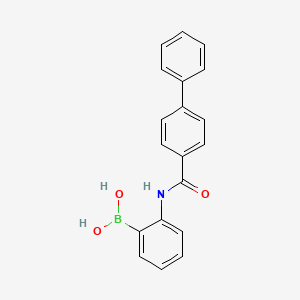

![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)

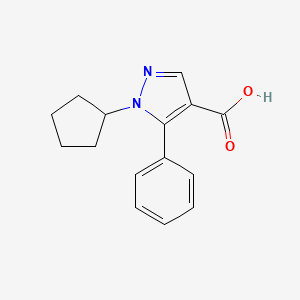

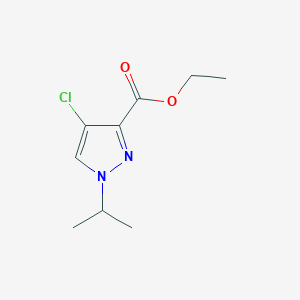

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2570237.png)

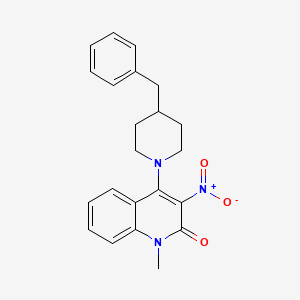

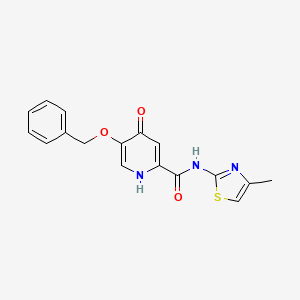

![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2570245.png)

![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2570250.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2570253.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2570254.png)